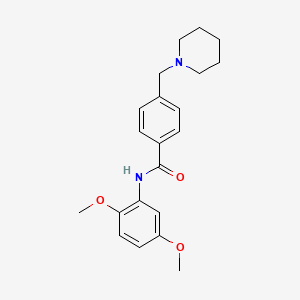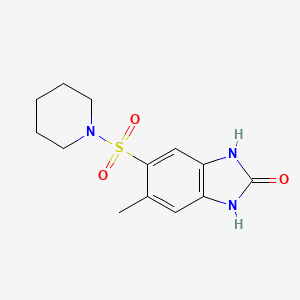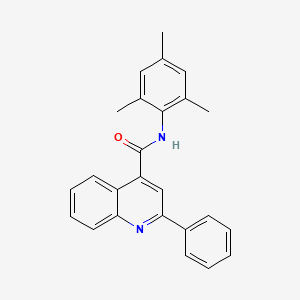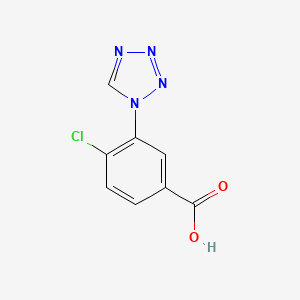
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
描述
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
- Anti-inflammatory agent: Studies have shown that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Anticancer agent: Research has demonstrated that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has the potential to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial agent: Studies have suggested that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits significant antimicrobial activity against various pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways and molecular targets. For instance, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and is involved in various physiological processes.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to exhibit various biochemical and physiological effects. Some of the notable effects include:
- Anti-inflammatory activity: Studies have demonstrated that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Anticancer activity: Research has demonstrated that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has the potential to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial activity: Studies have suggested that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits significant antimicrobial activity against various pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has several advantages and limitations for lab experiments. Some of the notable advantages include:
- High potency: N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits high potency in various assays, making it a useful tool for studying various biological processes.
- Broad-spectrum activity: Studies have suggested that N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide exhibits broad-spectrum activity against various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents.
- Limited solubility: N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
- Lack of in vivo data: Despite its promising in vitro activity, there is a lack of in vivo data on the pharmacokinetics and toxicity of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, which limits its potential applications in drug development.
未来方向
There are several future directions for research on N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide. Some of the notable directions include:
- Development of new antimicrobial agents: Given its broad-spectrum activity against various pathogenic microorganisms, N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide could be a potential candidate for developing new antimicrobial agents.
- Investigation of the mechanism of action: Further studies are needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide and its molecular targets, which could lead to the development of new therapeutic strategies.
- Evaluation of in vivo activity: More research is needed to evaluate the in vivo activity, pharmacokinetics, and toxicity of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, which could pave the way for its potential applications in drug development.
- Exploration of new therapeutic applications: N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has shown promising activity in various therapeutic areas like inflammation and cancer. Further research is needed to explore its potential applications in other therapeutic areas.
属性
IUPAC Name |
N-(1-adamantylmethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-12-16(10-22-24(12)2)17-6-18(26-23-17)19(25)21-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,13-15H,3-5,7-9,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFOKTLWMRXRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)


![5-{3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700687.png)
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)
![ethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)

![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)


![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)
![4-methoxy-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4700769.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)